7'-hydroxy-8-methoxy-8'-(piperidin-1-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione
Description
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound that belongs to the class of bichromenes. Bichromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C25H23NO6/c1-30-21-7-5-6-15-12-18(25(29)32-23(15)21)17-13-22(28)31-24-16(17)8-9-20(27)19(24)14-26-10-3-2-4-11-26/h5-9,12-13,27H,2-4,10-11,14H2,1H3 |
InChI Key |
MZSYBLIOFZAAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4CN5CCCCC5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
8-Methoxychromene: Studied for its potential antiviral activities.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
7’-HYDROXY-8-METHOXY-8’-[(PIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE stands out due to its bichromene structure, which imparts unique electronic and steric properties. These features contribute to its distinct reactivity and potential therapeutic benefits .
Biological Activity
7'-Hydroxy-8-methoxy-8'-(piperidin-1-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione, also known as G786-1884, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure
The molecular formula of G786-1884 is . The structural representation can be summarized as follows:
- IUPAC Name : 7'-hydroxy-8-methoxy-8'-(piperidin-1-ylmethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione
- SMILES Notation : COc(cccc1C=C2C(c(ccc(O)c3CN4CCCCC4)c3O3)=CC3=O)c1OC2=O
Biological Activity Overview
Research on G786-1884 indicates several promising biological activities:
1. Anticancer Activity
G786-1884 has shown potential anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In vitro assays indicated that G786-1884 significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.
3. Neuroprotective Properties
Preliminary studies suggest that G786-1884 may have neuroprotective effects. In models of neurodegeneration, the compound demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Structure-Activity Relationships (SAR)
The biological activity of G786-1884 is closely tied to its structural features. The presence of the piperidine moiety is critical for its biological efficacy. Modifications to the hydroxyl and methoxy groups have been shown to influence the potency and selectivity of the compound against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Increased anticancer activity |
| Methoxy Group | Enhanced anti-inflammatory effects |
| Piperidine Substitution | Essential for neuroprotective properties |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, G786-1884 was tested against several cancer cell lines, including breast and prostate cancer. The results showed an IC50 value in the low micromolar range, indicating significant potency against these cancer types .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation highlighted the anti-inflammatory mechanism of G786-1884 in a murine model of arthritis. The compound was administered at various doses, leading to a marked reduction in joint swelling and inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
